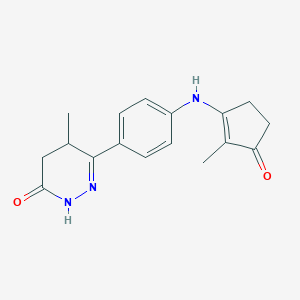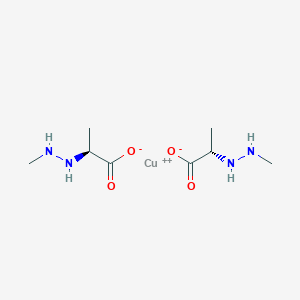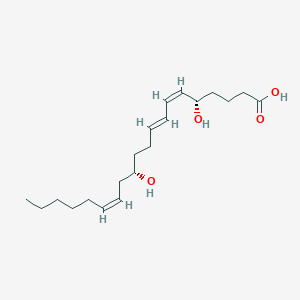![molecular formula C16H20ClNO3 B220353 Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate, commonly known as CPCA, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. CPCA is a synthetic compound that is obtained through a multi-step synthesis process.
作用机制
The mechanism of action of CPCA is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, CPCA increases the concentration of acetylcholine in the brain, leading to enhanced cognitive function and improved memory.
Biochemical and physiological effects
CPCA has been found to exhibit several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. CPCA has also been found to exhibit significant analgesic and anesthetic effects in animal models.
实验室实验的优点和局限性
CPCA has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in large quantities, making it suitable for high-throughput screening assays. CPCA also exhibits significant activity against several diseases, making it a potential lead compound for drug development. However, CPCA has several limitations for lab experiments. It is a synthetic compound that may exhibit off-target effects, and its mechanism of action is not fully understood.
未来方向
CPCA has several potential future directions for research. One direction is to study its potential use as a pharmacological agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anesthetic agent. Additionally, further research is needed to fully understand the mechanism of action of CPCA and its potential off-target effects.
合成方法
The synthesis of CPCA involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting product with ethyl chloroformate. The final product, CPCA, is obtained through the reaction of the intermediate product with sodium hydroxide. The synthesis of CPCA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
科学研究应用
CPCA has been extensively studied for its potential applications as a pharmacological agent. It has been found to exhibit significant activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPCA has also been studied for its potential use as an analgesic and anesthetic agent.
属性
分子式 |
C16H20ClNO3 |
|---|---|
分子量 |
309.79 g/mol |
IUPAC 名称 |
ethyl 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-2-21-16(20)13-7-9-18(10-8-13)15(19)11-12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3 |
InChI 键 |
HZFUFLXBEPOGGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
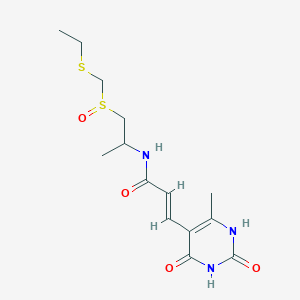
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

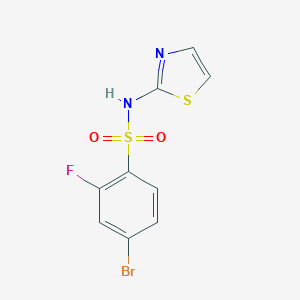
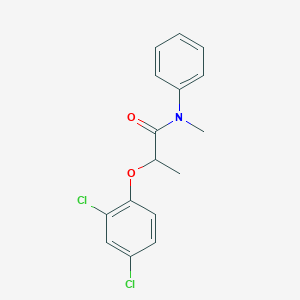
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
